molecular formula C7H13NO2 B053522 (R)-Methyl 1-methylpyrrolidine-2-carboxylate CAS No. 114883-82-8

(R)-Methyl 1-methylpyrrolidine-2-carboxylate

Cat. No.: B053522
CAS No.: 114883-82-8
M. Wt: 143.18 g/mol
InChI Key: WBXUFOSSZLFNPQ-ZCFIWIBFSA-N
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Description

®-Methyl 1-methylpyrrolidine-2-carboxylate is a chiral organic compound with a nitrogen atom in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 1-methylpyrrolidine-2-carboxylate typically involves the reaction of ®-1-methylpyrrolidine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of ®-Methyl 1-methylpyrrolidine-2-carboxylate may involve continuous flow synthesis methods to enhance efficiency and yield. These methods utilize a packed column with a catalyst such as Raney® nickel and a low boiling point alcohol like 1-propanol at high temperatures . This approach offers advantages such as shorter reaction times, increased safety, and reduced waste.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 1-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Methyl 1-methylpyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fine chemicals, polymers, and agrochemicals

Mechanism of Action

The mechanism of action of ®-Methyl 1-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 1-methylpyrrolidine-2-carboxylate is unique due to its chiral nature and specific ester functional group, which confer distinct chemical and biological properties. Its stereochemistry plays a crucial role in its interactions with other molecules, making it valuable in asymmetric synthesis and chiral recognition studies.

Properties

IUPAC Name

methyl (2R)-1-methylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-5-3-4-6(8)7(9)10-2/h6H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXUFOSSZLFNPQ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl pyrrolidine-2-carboxylate 10b crude product (5 g) was dissolved in 100 mL of methanol. The solution was cooled to 0˜5° C. in an ice-water bath, followed by addition of 13 mL of 40% formaldehyde. The reaction mixture was warmed up to room temperature and stirred for 2 hours, then cooled to 0˜5° C. in an ice-water bath, and sodium cyanoborohydride (5.45 g, 87.20 mmol) was added in batches. The reaction mixture was warmed up to room temperature and stirred for 24 hours. The mixture was concentrated under reduced pressure and added with 5 mL of water, extracted with dichloromethane (5 mL×3). The combined organic extracts were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to obtain methyl 1-methylpyrrolidine-2-carboxylate 10c (4.7 g, yield 70.1) crude product as a brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
5.45 g
Type
reactant
Reaction Step Three

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